molecular formula C4H8ClN3O2 B022527 Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate CAS No. 155742-64-6

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate

Cat. No. B022527
M. Wt: 165.58 g/mol
InChI Key: JAIGTTPBXVVFPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often starting from simpler molecules that are modified through various chemical processes. For instance, the synthesis of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, which are conceptually similar to the compound , has been explored for their antineoplastic activities, showcasing the potential medicinal applications of such compounds (Shyam et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate often features complex arrangements of atoms and bonds. For example, the study of (hydridosilyl)hydrazines, which share a similar hydrazine component, provides insights into their molecular configurations, rotation barriers, and crystal structures, indicating the intricate nature of such molecules (Mitzel et al., 1993).

Chemical Reactions and Properties

The chemical reactions involving hydrazine derivatives can be complex and varied, leading to a wide range of products depending on the reaction conditions and the presence of other chemical groups. For instance, reactions of hydrazine with certain imidates derived from methyl 3-amino-2-thiophene carboxylate have been shown to produce [3,2-d]4(3H)thienopyrimidinones, illustrating the reactivity of hydrazine compounds under different conditions (Hajjem et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various environments and applications. The crystallographic study of S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, for example, provides valuable information on its crystalline structure and physical characteristics, which can be related to the compound of interest (Abdul Fatah Abdul Manan et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are key to understanding the utility and applications of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate. Research into similar compounds, like the synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates, sheds light on the chemical behaviors that could be expected from Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate (Liu et al., 2021).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds are pivotal in medicinal chemistry due to their potential biological activities. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from such intermediates have shown significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008). Similarly, compounds synthesized through reactions involving Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate have been evaluated for their enzyme inhibition potential, antioxidant properties, and antimicrobial activities, showcasing their diverse applications in the development of new therapeutic agents (Kausar et al., 2019).

Antimicrobial and Antifungal Activities

Research on novel derivatives of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate has also highlighted their antimicrobial and antifungal potentials. For example, novel Schiff bases of anthranilic acid synthesized from derivatives have shown significant biological potential, including enzyme inhibition against AChE and BChE enzymes, as well as antioxidant activities (Kausar et al., 2019). These findings suggest the utility of these compounds in designing new drugs with enzyme inhibition capabilities.

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic activities of compounds derived from Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate have been explored in various studies. Compounds like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, synthesized through reactions with hydrazine hydrate, exhibited significant anti-inflammatory activity in experimental models, suggesting their potential as new anti-inflammatory drugs (Osarodion, 2020).

Pesticidal Activities

Additionally, novel anthranilic diamide derivatives containing iminodithiocarbamate or thiosemicarbazone motifs synthesized from Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate and related compounds have demonstrated modest insecticidal and fungicidal activities against various agricultural pests and diseases. This underscores the potential of these compounds in the development of new agrochemicals (Liu et al., 2018).

Safety And Hazards

“Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include wearing protective gloves/eye protection/face protection (P280), washing hands thoroughly after handling (P264), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl N-[(Z)-(1-amino-2-chloroethylidene)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN3O2/c1-10-4(9)8-7-3(6)2-5/h2H2,1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIGTTPBXVVFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=C(CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C(/CCl)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465708
Record name Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate

CAS RN

155742-64-6
Record name Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloro-1-iminoethyl) hydrazinecarboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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